molecular formula C45H32O2 B3232735 5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol CAS No. 1345628-15-0

5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

Cat. No. B3232735
M. Wt: 604.7 g/mol
InChI Key: NVTZWHKNKPJHHI-UHFFFAOYSA-N
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Description

'5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol', commonly known as spiro-OMeTAD, is a widely used hole-transport material in perovskite solar cells. It is a derivative of 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD). Spiro-OMeTAD has been extensively studied for its high hole mobility, stability, and compatibility with perovskite materials. However, the introduction of anthracene groups in spiro-OMeTAD has improved its performance in perovskite solar cells.

Mechanism Of Action

The mechanism of action of spiro-OMeTAD in perovskite solar cells involves the transport of holes from the perovskite layer to the electrode. The anthracene groups in spiro-OMeTAD facilitate the transfer of holes by forming a charge-transfer complex with the perovskite material. The spiro-OMeTAD layer also acts as a barrier to prevent the diffusion of moisture and oxygen into the perovskite layer, which can cause degradation.

Biochemical And Physiological Effects

5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol is not used for any biochemical or physiological effects as it is primarily used in solar cells.

Advantages And Limitations For Lab Experiments

The advantages of using spiro-OMeTAD in lab experiments include its high hole mobility, stability, and compatibility with perovskite materials. The limitations include the cost of synthesis and the potential toxicity of the Lewis acid catalyst used in the synthesis process.

Future Directions

For research on spiro-OMeTAD include the development of new synthesis methods to improve the yield and purity of the material. There is also a need to investigate the long-term stability of perovskite solar cells using spiro-OMeTAD as a hole-transport material. Additionally, research on the toxicity of spiro-OMeTAD and its potential impact on the environment is needed. Finally, there is a need to explore the application of spiro-OMeTAD in other optoelectronic devices such as light-emitting diodes and field-effect transistors.

Scientific Research Applications

5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol has been extensively studied for its application in perovskite solar cells. It is used as a hole-transport material to improve the efficiency and stability of perovskite solar cells. The high hole mobility and stability of spiro-OMeTAD make it an ideal material for use in perovskite solar cells. It has been shown to improve the power conversion efficiency of perovskite solar cells and increase their stability.

properties

IUPAC Name

5,5'-di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H32O2/c46-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(47)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26,46-47H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTZWHKNKPJHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C(=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)O)C7=C1C=CC(=C7O)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-6,6'-Di-9-anthracenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 2
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 3
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 4
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 5
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
Reactant of Route 6
5,5'-Di(anthracen-9-yl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol

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